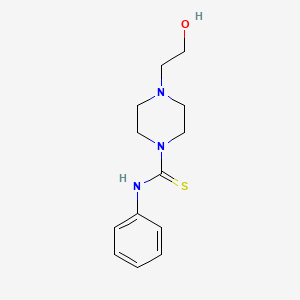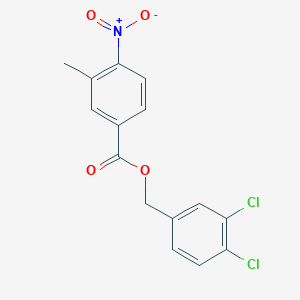![molecular formula C22H20N2O2 B5729058 N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide, also known as AMN082, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.
Aplicaciones Científicas De Investigación
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to modulate the activity of metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in regulating synaptic transmission and plasticity. This makes N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide a potential candidate for the treatment of neurological disorders such as anxiety, depression, and schizophrenia.
In pharmacology, N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been shown to have potential applications in drug discovery and development. It has been used as a tool compound to study the pharmacological properties of mGluR7 and to identify new drug targets for the treatment of neurological disorders.
Mecanismo De Acción
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide acts as a positive allosteric modulator of mGluR7, which means that it enhances the receptor's activity without directly binding to its active site. This leads to an increase in the release of inhibitory neurotransmitters such as GABA and glycine, which results in a decrease in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it enhances the activity of mGluR7 and increases the release of inhibitory neurotransmitters. In vivo studies have shown that it has anxiolytic and antidepressant effects, reduces seizures, and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR7, which makes it an ideal tool compound for studying the receptor's pharmacological properties. It is also relatively stable and easy to synthesize.
However, there are also some limitations to using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in lab experiments. It has poor solubility in water, which can make it challenging to administer to animals or cells. It also has a short half-life, which means that its effects are often short-lived.
Direcciones Futuras
There are several future directions for the study of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide. One area of research is the development of new compounds that are more potent and selective modulators of mGluR7. Another area of research is the investigation of the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in the treatment of neurological disorders. Finally, there is a need for more studies to elucidate the mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide and its effects on neuronal function and behavior.
Conclusion
In conclusion, N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide is a chemical compound that has significant potential applications in various scientific fields, including neuroscience and pharmacology. Its ability to modulate the activity of mGluR7 makes it an ideal tool compound for studying the receptor's pharmacological properties and identifying new drug targets for the treatment of neurological disorders. While there are some limitations to using N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide in lab experiments, its advantages make it a valuable compound for scientific research.
Métodos De Síntesis
N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. The resulting compound is then reacted with N-(4-aminophenyl)acetamide in the presence of triethylamine to form N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)24(2)20-13-11-19(12-14-20)23-22(26)15-10-18-8-5-7-17-6-3-4-9-21(17)18/h3-15H,1-2H3,(H,23,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKLRAOYIZTGS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(naphthalen-1-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)



![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)


![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)
![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)